![molecular formula C20H13BrN2OS B2606622 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide CAS No. 307326-15-4](/img/structure/B2606622.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities, including antibacterial properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of substituted 2-amino benzothiazoles with other precursor substrates . The compounds are synthesized in excellent yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .
Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide”, have been found to manifest profound antimicrobial activity . This suggests that they may undergo chemical reactions with bacterial cells, leading to their antibacterial effects.
Applications De Recherche Scientifique
Antiproliferative and Apoptosis-Inducing Properties
A study by Zhang et al. (2018) synthesized and evaluated 2-(3-aminophenyl)-benzothiazole derivatives for their in vitro antiproliferative activity against various human cancer cell lines. One compound demonstrated significantly improved antiproliferative activity and induced apoptosis in A549 cells, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Zhang et al., 2018).
Novel Synthetic Routes and Chemical Transformations
Odame et al. (2020) reported a novel gold(I)-mediated intramolecular transamidation of thiourea derivatives to yield benzamides via dethiocyanation. This study provided insights into the synthesis of benzamide derivatives, including those related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide, offering a new synthetic pathway for researchers in the field (Odame et al., 2020).
Catalytic Activities and Material Science Applications
Research by Yen et al. (2006) explored the synthesis of benzothiazolin-2-ylidene complexes and evaluated their catalytic activities towards Heck coupling reactions. Such studies underscore the versatility of benzothiazole derivatives in catalysis and material science, suggesting potential applications beyond biological activities (Yen et al., 2006).
Antimicrobial Properties
Incerti et al. (2017) synthesized a series of benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activity against various bacterial and fungal species. The study demonstrated the antimicrobial potential of these compounds, indicating their usefulness in developing new antimicrobial agents (Incerti et al., 2017).
Orientations Futures
The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” and similar compounds could involve further exploration of their antibacterial properties and potential applications in medicine . Additionally, more research could be conducted to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUAYBIAXUWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


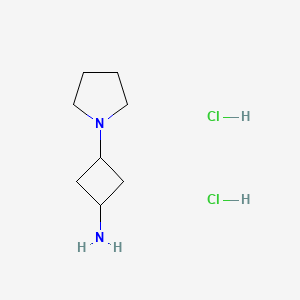
![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)
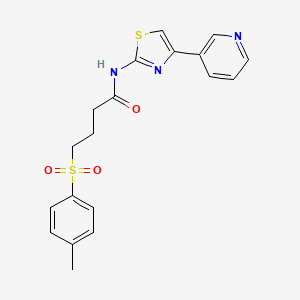
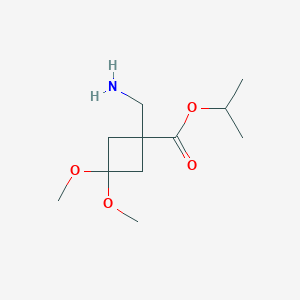
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
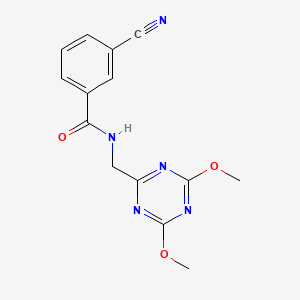
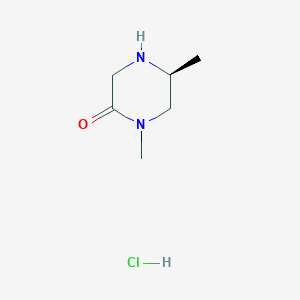
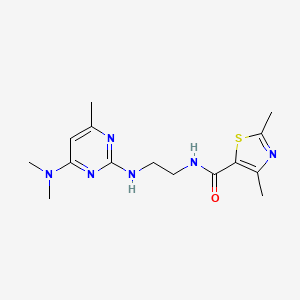
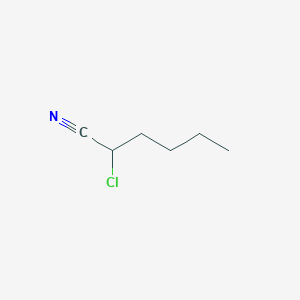
![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
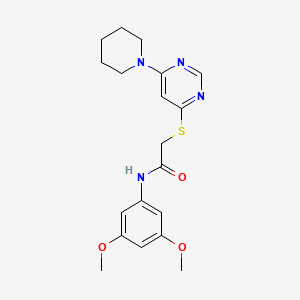
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)